molecular formula C16H16Cl5N3OZn B12682912 2-Chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate CAS No. 3317-47-3

2-Chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate

Cat. No.: B12682912
CAS No.: 3317-47-3
M. Wt: 509.0 g/mol
InChI Key: XDNQMLHSRLYYFI-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate involves the diazotization of 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)aniline followed by the reaction with zinc chloride. The reaction conditions typically include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the diazotization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Azo dyes with different chromophoric properties.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in biochemical assays and labeling applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzene-1-diazonium chloride
  • 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzene-1-diazonium sulfate
  • 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzene-1-diazonium nitrate

Uniqueness

2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium trichlorozincate is unique due to its specific diazonium salt form, which provides distinct reactivity and stability compared to other diazonium salts. The presence of zinc chloride enhances its solubility and facilitates its use in various chemical reactions .

Properties

CAS No.

3317-47-3

Molecular Formula

C16H16Cl5N3OZn

Molecular Weight

509.0 g/mol

IUPAC Name

zinc;2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium;trichloride

InChI

InChI=1S/C16H16Cl2N3O.3ClH.Zn/c1-3-21(4-2)15-9-13(18)14(20-19)10-16(15)22-12-7-5-11(17)6-8-12;;;;/h5-10H,3-4H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

XDNQMLHSRLYYFI-UHFFFAOYSA-K

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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